
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadiène-1,3 ; cyclopentadiène-1,3-ylméthanamine ; fer est un composé organométallique complexe qui présente un ligand cyclopentadiényle coordonné à un centre de fer. Ce composé est remarquable pour sa structure et sa réactivité uniques, ce qui en fait un sujet d’intérêt dans divers domaines de la chimie et de la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du cyclopentadiène-1,3 ; cyclopentadiène-1,3-ylméthanamine ; fer implique généralement la réaction du cyclopentadiène avec des sels de fer dans des conditions contrôlées. Une méthode courante est la réaction du cyclopentadiène avec du chlorure de fer(II) en présence d’une base, comme l’hydroxyde de sodium, pour former le complexe souhaité. La réaction est généralement réalisée dans une atmosphère inerte pour éviter l’oxydation.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent l’utilisation de réacteurs à grande échelle où le cyclopentadiène est mis en réaction avec des sels de fer dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la distillation et la recristallisation pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le cyclopentadiène-1,3 ; cyclopentadiène-1,3-ylméthanamine ; fer subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution où des ligands sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles et électrophiles dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de cyclopentadiénone, tandis que la réduction peut produire des dérivés de cyclopentane.
Applications de la recherche scientifique
Le cyclopentadiène-1,3 ; cyclopentadiène-1,3-ylméthanamine ; fer a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme catalyseur dans les réactions de synthèse organique et de polymérisation.
Biologie : Enquête sur son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes.
Médecine : Exploration de son utilisation potentielle dans les systèmes d’administration de médicaments et comme agent thérapeutique.
Industrie : Utilisé dans la production de matériaux avancés et comme précurseur d’autres composés organométalliques.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mécanisme D'action
Le mécanisme par lequel le cyclopentadiène-1,3 ; cyclopentadiène-1,3-ylméthanamine ; fer exerce ses effets implique la coordination du ligand cyclopentadiényle au centre de fer. Cette coordination stabilise le composé et lui permet de participer à diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l’application et des conditions réactionnelles spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclopentadiène : Un composé plus simple avec une réactivité similaire mais sans le centre de fer.
Dicyclopentadiène : Un dimère de cyclopentadiène avec une réactivité et des applications différentes.
Méthacrylate de ferrocénylméthyle : Un composé apparenté avec une structure similaire mais des groupes fonctionnels différents.
Unicité
Le cyclopentadiène-1,3 ; cyclopentadiène-1,3-ylméthanamine ; fer est unique en raison de sa coordination spécifique à un centre de fer, ce qui lui confère une réactivité et une stabilité distinctes par rapport aux composés similaires. Cela le rend particulièrement précieux dans la catalyse et la science des matériaux.
Propriétés
Formule moléculaire |
C11H15FeN |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron |
InChI |
InChI=1S/C6H9N.C5H6.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3H,4-5,7H2;1-4H,5H2; |
Clé InChI |
GEZUANFFIWCTSA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1.C1C=CC=C1CN.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


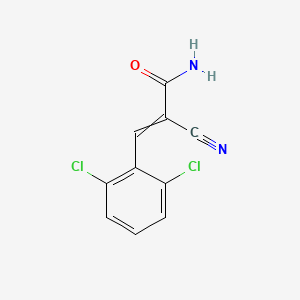
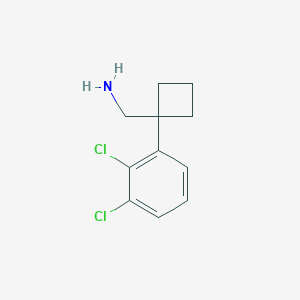
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
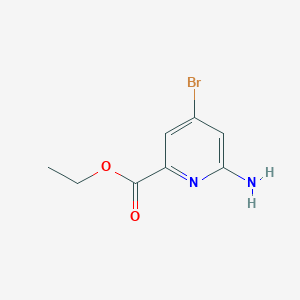
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
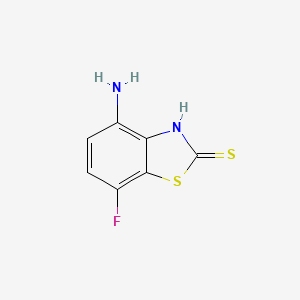
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
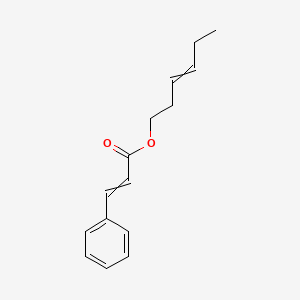
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)
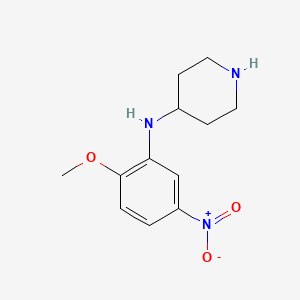
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
